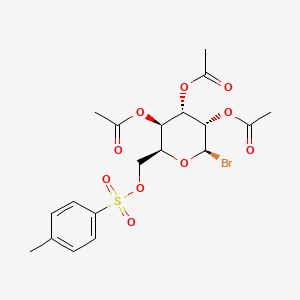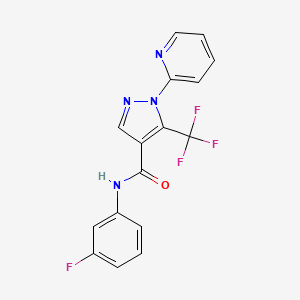![molecular formula C14H15N5O2S B15282138 6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B15282138.png)
6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol is a complex organic compound with a unique structure that combines a purine base with a thiol group and a methoxyphenoxyethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Thiol Group: The thiol group is introduced through a nucleophilic substitution reaction, where a suitable thiol reagent reacts with a halogenated purine derivative.
Attachment of the Methoxyphenoxyethyl Side Chain: This step involves the reaction of the purine-thiol intermediate with 4-methoxyphenoxyethyl bromide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the purine ring or the side chain.
Substitution: The amino and thiol groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified purine derivatives.
Substitution: Alkylated or acylated purine derivatives.
Aplicaciones Científicas De Investigación
6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. Additionally, the purine core can interact with nucleic acids, influencing genetic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-amino-9-[2-(2-methoxyphenoxy)ethyl]-9H-purine-8-thiol
- 6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purine-8-thiol
Uniqueness
6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group in the phenoxyethyl side chain can influence the compound’s reactivity and interactions with biological targets, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C14H15N5O2S |
|---|---|
Peso molecular |
317.37 g/mol |
Nombre IUPAC |
6-amino-9-[2-(4-methoxyphenoxy)ethyl]-7H-purine-8-thione |
InChI |
InChI=1S/C14H15N5O2S/c1-20-9-2-4-10(5-3-9)21-7-6-19-13-11(18-14(19)22)12(15)16-8-17-13/h2-5,8H,6-7H2,1H3,(H,18,22)(H2,15,16,17) |
Clave InChI |
SAMXEZNCFOUIPU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


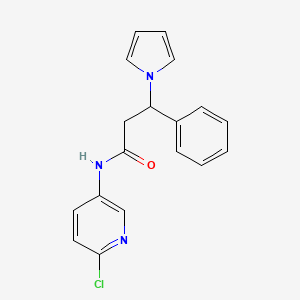
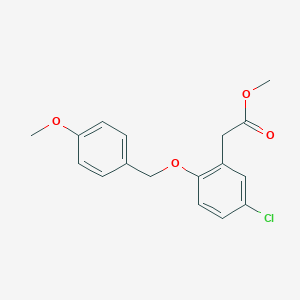
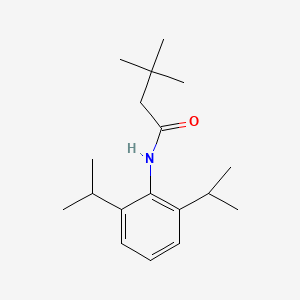
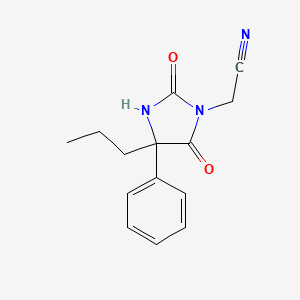
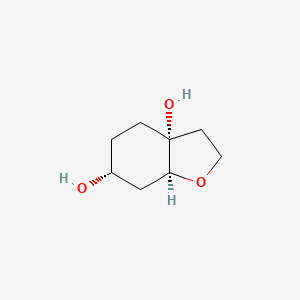
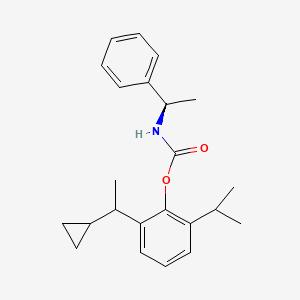
![1-(4-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15282111.png)
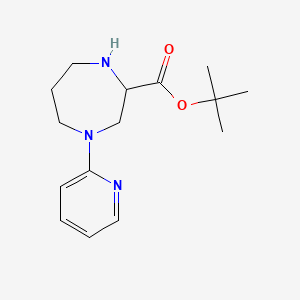
![N-[2-methoxy-5-(methylcarbamoyl)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B15282128.png)
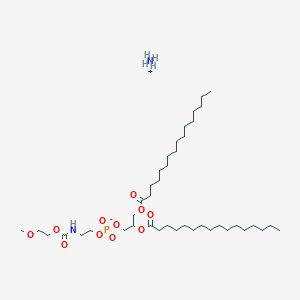
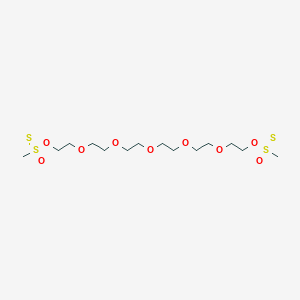
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine](/img/structure/B15282140.png)
